

An In-depth Technical Guide on the Physicochemical Properties of Cadiamine

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Compound of Interest

Compound Name: Cadiamine

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Abstract

Cadiamine is a quinolizidine alkaloid with the chemical name 6-[8-hydroxy-1-(hydroxymethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl]piperidin-2-one and the CAS number 58071-45-7. This technical guide provides a comprehensive overview of the known physicochemical properties of **Cadiamine**. Due to a lack of experimentally determined data in publicly accessible literature, this guide presents calculated physicochemical parameters. Furthermore, it details standardized experimental protocols relevant for the determination of these properties for quinolizidine alkaloids. This document also explores a representative signaling pathway commonly modulated by this class of compounds to provide a contextual framework for potential biological activity.

Physicochemical Properties of Cadiamine

While experimental data for **Cadiamine** is limited, computational methods provide valuable estimates of its physicochemical properties. These calculated values are essential for predicting the compound's behavior in biological systems and for guiding further research.

Property	Value	Source
IUPAC Name	6-[8-hydroxy-1-(hydroxymethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl]piperidin-2-one	-
CAS Number	58071-45-7	-
Molecular Formula	C15H26N2O3	[1]
Molecular Weight	282.38 g/mol	-
AlogP	0.11	[1]
Topological Polar Surface Area (TPSA)	72.80 Å ²	[1]
Hydrogen Bond Donors	3	[1]
Hydrogen Bond Acceptors	4	[1]
Rotatable Bonds	2	[1]
Lipinski's Rule of Five Violations	0	[1]
Chemical Class	Quinolizidine Alkaloid	[1]

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental protocols for determining key physicochemical properties of organic compounds like **Cadiamine**. These methods are broadly applicable to the class of quinolizidine alkaloids.

Determination of Melting Point

Methodology:

The melting point of a solid compound can be determined using a capillary melting point apparatus.

- **Sample Preparation:** A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.
- **Replicates:** The determination is repeated at least two more times, and the average value is reported.

Determination of Aqueous Solubility

Methodology:

The shake-flask method is a common technique for determining the aqueous solubility of a compound.

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.
- **Equilibration:** The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A filtered aliquot of the supernatant is carefully removed, and the concentration of the dissolved compound is determined using a suitable analytical method,

such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

- Calculation: The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL).

Determination of the Partition Coefficient (LogP)

Methodology:

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.

- System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by separation of the two phases.
- Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.
- Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been documented for **Cadiamine**, its classification as a quinolizidine alkaloid suggests potential for a range of pharmacological effects. Quinolizidine alkaloids are known to possess diverse bioactivities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[\[2\]](#)

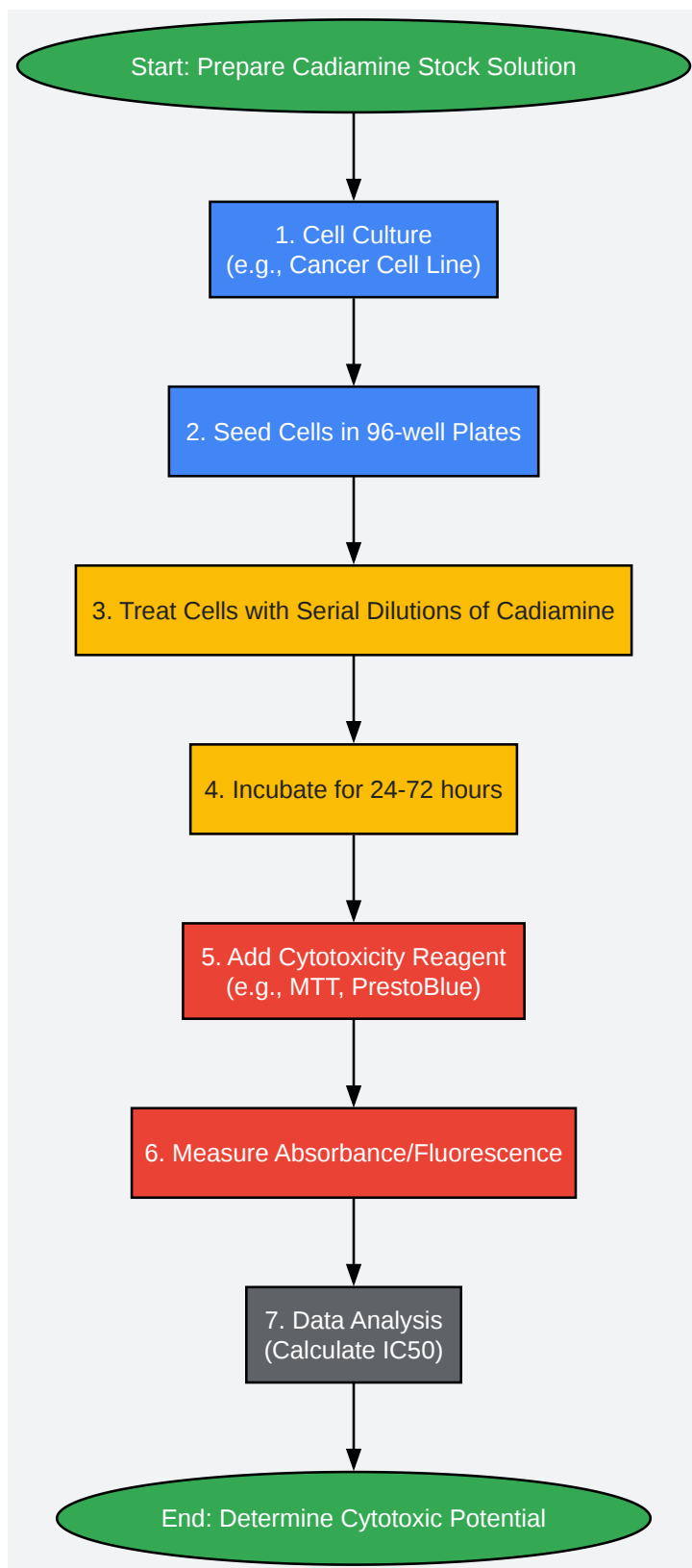
Representative Signaling Pathway: NF- κ B in Inflammation

Many natural products, including some alkaloids, exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF- κ B) signaling pathway. This pathway is a central regulator of the inflammatory response. The following diagram illustrates a simplified representation of the canonical NF- κ B signaling pathway, which could be a potential target for quinolizidine alkaloids.

Canonical NF- κ B signaling pathway in inflammation.

Generic Experimental Workflow for Cytotoxicity Screening

A primary step in evaluating the biological activity of a novel compound is to assess its cytotoxicity. The following workflow outlines a standard in vitro cytotoxicity assay.



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A generic workflow for in vitro cytotoxicity testing.

Conclusion

Cadiamine is a quinolizidine alkaloid with predicted physicochemical properties that suggest good drug-like characteristics. While experimental data on its properties and biological activities are currently lacking in the public domain, this guide provides a framework for its further investigation. The detailed experimental protocols offer a starting point for the empirical determination of its physicochemical profile. Furthermore, the exploration of signaling pathways relevant to its chemical class, such as the NF- κ B pathway, provides a basis for hypotheses regarding its potential therapeutic applications. Further research is warranted to elucidate the experimental properties and biological functions of **Cadiamine**.

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References

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